4-(bromomethyl)morpholine

Catalog No.
S6525652
CAS No.
35278-97-8
M.F
C5H10BrNO
M. Wt
180.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(bromomethyl)morpholine

CAS Number

35278-97-8

Product Name

4-(bromomethyl)morpholine

IUPAC Name

4-(bromomethyl)morpholine

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

InChI

InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2

InChI Key

ZPICIKUVCJZBLN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CBr

4-(Bromomethyl)morpholine is a chemical compound characterized by the presence of a bromomethyl group attached to the morpholine ring. The molecular formula for this compound is C5H10BrNOC_5H_{10}BrNO. Morpholine itself is a six-membered heterocyclic compound containing both an amine and an ether functional group, making it a versatile building block in organic synthesis. The bromomethyl substituent enhances its reactivity, allowing for various chemical transformations and applications in medicinal chemistry and material science .

4-(Bromomethyl)morpholine is likely to be irritating to the skin, eyes, and respiratory system. Due to the presence of bromine, it might be slightly corrosive. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are recommended when handling this compound [].

Typical of secondary amines and haloalkanes. These include:

  • Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, enabling nucleophilic substitution reactions with various nucleophiles.
  • Alkylation Reactions: This compound can participate in alkylation reactions, forming new carbon-nitrogen bonds.
  • Formation of Salts: It can react with acids to form morpholinium salts, which are useful in various applications .

The presence of the bromomethyl group allows for further modifications, such as the formation of more complex molecules through coupling reactions.

4-(Bromomethyl)morpholine exhibits interesting biological activities, primarily due to the morpholine core structure. Morpholine derivatives are known for their pharmacological properties, including:

  • Antimicrobial Activity: Some morpholine derivatives show effectiveness against bacterial and fungal pathogens.
  • Analgesic Properties: Research indicates that morpholine derivatives can possess analgesic effects similar to those of pethidine-type analgesics.
  • Antioxidant Activity: Certain derivatives have demonstrated antioxidant properties, which may contribute to their therapeutic potential .

These biological activities make 4-(bromomethyl)morpholine a candidate for further research in drug development.

The synthesis of 4-(bromomethyl)morpholine typically involves the bromination of morpholine. Common methods include:

  • Direct Bromination: Morpholine can be treated with bromine or a brominating agent in an organic solvent under controlled conditions to introduce the bromomethyl group.
  • Bromomethylation: This involves reacting morpholine with formaldehyde and hydrobromic acid to yield 4-(bromomethyl)morpholine directly.
  • Modification of Existing Morpholine Derivatives: Starting from other substituted morpholines, one can introduce the bromomethyl group through nucleophilic substitution reactions .

These methods allow for the efficient production of 4-(bromomethyl)morpholine for research and industrial applications.

4-(Bromomethyl)morpholine has several applications across various fields:

  • Pharmaceuticals: As a building block in the synthesis of biologically active compounds, particularly in developing analgesics and antimicrobial agents.
  • Chemical Synthesis: Used as an intermediate in organic synthesis due to its reactive bromomethyl group.
  • Material Science: Investigated for its potential use in creating polymeric materials or coatings due to its unique structural features .

Interaction studies involving 4-(bromomethyl)morpholine focus on its reactivity with biological targets and other chemical entities. Key areas include:

  • Enzyme Inhibition: Research has shown that certain morpholine derivatives can inhibit specific enzymes, which may be relevant for drug design.
  • Receptor Binding Studies: Understanding how this compound interacts with receptors can provide insights into its pharmacological effects.

These studies are crucial for elucidating the mechanisms underlying the biological activities of 4-(bromomethyl)morpholine.

Several compounds share structural similarities with 4-(bromomethyl)morpholine, each with unique properties and applications:

Compound NameStructure TypeNotable Properties
MorpholineHeterocyclic amineSolvent, pH adjuster
2-MethylmorpholineSubstituted morpholineAntimicrobial activity
2-BromomorpholineBrominated morpholineAntiviral properties
N-MethylmorpholineN-substituted morpholineUsed in pharmaceuticals

Uniqueness of 4-(Bromomethyl)morpholine

What sets 4-(bromomethyl)morpholine apart is its specific bromomethyl substitution, which enhances its reactivity compared to other morpholines. This feature allows it to participate in diverse

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

178.99458 g/mol

Monoisotopic Mass

178.99458 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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